molecular formula C9H12N2O2 B2874535 N'-hydroxy-2-methoxy-2-phenylethanimidamide CAS No. 111042-12-7

N'-hydroxy-2-methoxy-2-phenylethanimidamide

Cat. No.: B2874535
CAS No.: 111042-12-7
M. Wt: 180.207
InChI Key: BKONUKQTPOFHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-hydroxy-2-methoxy-2-phenylethanimidamide is a chemical compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.21 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a hydroxy group, a methoxy group, and a phenyl group attached to an ethanimidamide backbone.

Scientific Research Applications

N’-hydroxy-2-methoxy-2-phenylethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of N’-hydroxy-2-methoxy-2-phenylethanimidamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-methoxy-2-phenylethanimidamide with hydroxylamine . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under controlled temperature conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and cost-effectiveness.

Chemical Reactions Analysis

N’-hydroxy-2-methoxy-2-phenylethanimidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-methoxy-2-phenylethanimidamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

N’-hydroxy-2-methoxy-2-phenylethanimidamide can be compared with other similar compounds, such as:

The uniqueness of N’-hydroxy-2-methoxy-2-phenylethanimidamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N'-hydroxy-2-methoxy-2-phenylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-8(9(10)11-12)7-5-3-2-4-6-7/h2-6,8,12H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKONUKQTPOFHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(C1=CC=CC=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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